molecular formula C23H19BrN2O4 B12025692 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765274-30-4

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12025692
CAS No.: 765274-30-4
M. Wt: 467.3 g/mol
InChI Key: KVUKNXCIZZGGTH-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, including the formation of the bromobenzoyl group, the carbohydrazonoyl group, and the final coupling with the ethoxybenzoate group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromobenzoic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765274-30-4

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-2-29-18-13-9-17(10-14-18)23(28)30-19-11-7-16(8-12-19)15-25-26-22(27)20-5-3-4-6-21(20)24/h3-15H,2H2,1H3,(H,26,27)/b25-15+

InChI Key

KVUKNXCIZZGGTH-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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